

An In-depth Technical Guide to **cis-2-Methylcyclopentanol**: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: *cis-2-Methylcyclopentanol*

Cat. No.: B1360979

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **cis-2-Methylcyclopentanol**, a key chiral building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereochemistry, spectroscopic profile, and reactivity of this versatile cyclic alcohol. Furthermore, it explores its synthesis, common chemical transformations, and applications as a crucial intermediate in the pharmaceutical and fragrance industries. Detailed experimental protocols and safety considerations are also presented to ensure both scientific integrity and practical utility.

Introduction

cis-2-Methylcyclopentanol is a cyclic alcohol featuring a five-membered ring with a methyl group and a hydroxyl group oriented on the same face of the ring.^{[1][2]} This specific stereochemistry imparts distinct physical and chemical properties that make it a valuable synthon in the construction of complex molecular architectures. Its molecular formula is C₆H₁₂O, and its molecular weight is approximately 100.16 g/mol.^{[3][4][5]} Typically a colorless liquid at room temperature, it exhibits moderate solubility in water and good solubility in common organic solvents such as ether and acetone.^{[1][3]} This guide aims to be a definitive resource for professionals requiring a deep understanding of this compound for research and development purposes.

Physicochemical Properties

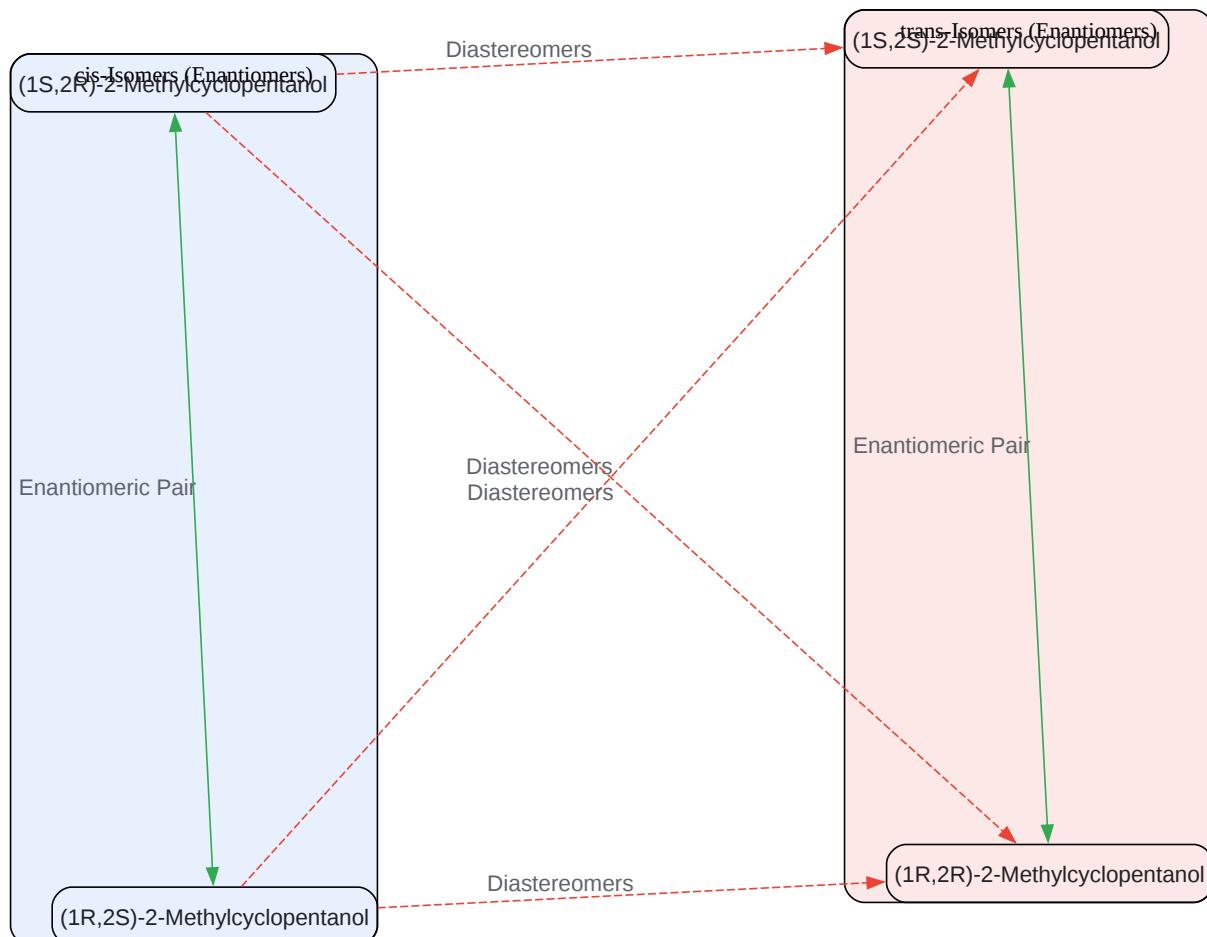
A summary of the key physicochemical properties of **cis-2-Methylcyclopentanol** is presented in Table 1. These properties are fundamental for its handling, purification, and use in chemical reactions.

Property	Value	Source(s)
CAS Number	25144-05-2	[1] [3] [4]
Molecular Formula	C ₆ H ₁₂ O	[1] [3] [4]
Molecular Weight	100.16 g/mol	[3] [4] [5]
Appearance	Colorless liquid	[1] [3]
Boiling Point	115-120 °C	[3]
Density	~0.947 g/mL	[6]
Solubility	Moderately soluble in water; soluble in ether and acetone	[3]
pKa	~15.33 (Predicted)	[7]

Stereochemistry and Conformational Analysis

The "cis" designation in **cis-2-Methylcyclopentanol** signifies that the methyl and hydroxyl groups are on the same side of the cyclopentane ring.[\[1\]](#)[\[2\]](#) This stereochemical arrangement has a profound impact on the molecule's reactivity and its interactions with other chiral molecules, a critical consideration in drug development. The cyclopentane ring is not planar and exists in various conformations, with the two most common being the "envelope" and "half-chair" forms. The substituents will preferentially occupy positions that minimize steric strain.

Diagram: Stereoisomers of 2-Methylcyclopentanol

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Caption: Stereoisomeric relationships of 2-methylcyclopentanol.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of **cis-2-Methylcyclopentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **cis-2-Methylcyclopentanol** is expected to show a complex pattern of signals. The proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a multiplet, with its chemical shift influenced by the cis stereochemistry. The methyl group protons would appear as a doublet. The remaining cyclopentyl protons would resonate as a series of overlapping multiplets.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) will be shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift. The relative chemical shifts of the ring carbons are influenced by the cis-orientation of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-2-Methylcyclopentanol** is characterized by a strong, broad absorption band in the region of 3200-3600 cm^{-1} , which is indicative of the O-H stretching vibration of the hydroxyl group.^[8] Another prominent feature is the C-O stretching vibration, which typically appears in the 1000-1260 cm^{-1} region.^[8] The C-H stretching vibrations of the cyclopentyl and methyl groups are observed in the 2850-3000 cm^{-1} range.^[8]

Mass Spectrometry (MS)

Mass spectrometry of **cis-2-Methylcyclopentanol** will show a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern will be characteristic of a cyclic alcohol, with common fragmentation pathways including the loss of a water molecule, a methyl group, or cleavage of the cyclopentane ring.

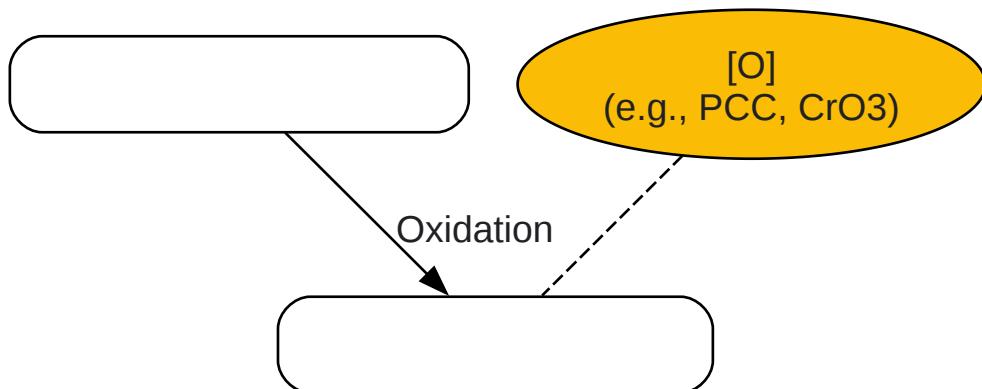
Chemical Reactivity and Transformations

The reactivity of **cis-2-Methylcyclopentanol** is dominated by the hydroxyl group, which can undergo a variety of transformations common to secondary alcohols.

Oxidation

Oxidation of **cis-2-Methylcyclopentanol** yields 2-methylcyclopentanone.^[4] Common oxidizing agents for this transformation include chromic acid (H_2CrO_4) and pyridinium chlorochromate (PCC). The choice of reagent depends on the desired reaction conditions and scale.

Diagram: Oxidation of **cis-2-Methylcyclopentanol**



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Caption: Oxidation of **cis-2-Methylcyclopentanol** to 2-methylcyclopentanone.

Dehydration

Acid-catalyzed dehydration of **cis-2-Methylcyclopentanol**, typically using a strong acid like sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4), leads to the formation of a mixture of alkenes.^{[3][9]} The major product is typically 1-methylcyclopentene, the most substituted and therefore most stable alkene, formed via an E1 mechanism involving a carbocation intermediate.^{[1][9]} Minor products such as 3-methylcyclopentene can also be formed.^[9]

Esterification and Etherification

The hydroxyl group of **cis-2-Methylcyclopentanol** can be readily converted to esters and ethers.^[5] Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. Etherification can be carried out under various conditions, such as the Williamson ether synthesis.

Tosylation

Reaction of **cis-2-Methylcyclopentanol** with tosyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group, the tosylate.[1] This transformation is crucial for subsequent nucleophilic substitution reactions. The elimination of the tosylate of **cis-2-methylcyclopentanol** primarily yields 1-methylcyclopentene.[1]

Synthesis of **cis-2-Methylcyclopentanol**

The stereoselective synthesis of **cis-2-Methylcyclopentanol** is of significant interest. Common synthetic routes include:

- Reduction of 2-Methylcyclopentanone: The reduction of 2-methylcyclopentanone can yield a mixture of cis- and trans-2-methylcyclopentanol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.
- Hydroboration-Oxidation of 1-Methylcyclopentene: The hydroboration-oxidation of 1-methylcyclopentene provides a stereoselective route to trans-2-methylcyclopentanol. However, other synthetic strategies can be employed to achieve the cis isomer.

Experimental Protocol: Oxidation of **cis-2-Methylcyclopentanol** to 2-Methylcyclopentanone

This protocol describes a representative laboratory-scale oxidation of **cis-2-Methylcyclopentanol** using pyridinium chlorochromate (PCC).

Materials:

- **cis-2-Methylcyclopentanol**
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Diethyl ether
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve **cis-2-Methylcyclopentanol** in anhydrous dichloromethane.
- Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become a dark brown slurry.
- Stir the reaction mixture vigorously at room temperature for 2-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
- Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.
- Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylcyclopentanone.
- The product can be further purified by distillation or column chromatography if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data for 2-methylcyclopentanone.

Applications in Research and Industry

cis-2-Methylcyclopentanol serves as a valuable intermediate in the synthesis of a range of fine chemicals.

- Pharmaceutical Intermediates: The cyclopentanol ring is a common structural motif in many biologically active molecules. **cis-2-Methylcyclopentanol** provides a chiral scaffold for the synthesis of complex pharmaceutical intermediates where specific stereochemistry is crucial for receptor binding.[3][5]
- Fragrance Industry: Derivatives of 2-methylcyclopentanol are used in the fragrance industry to create novel scents for perfumes, colognes, and personal care products.[10]

Safety and Handling

cis-2-Methylcyclopentanol should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11][12] It is harmful if swallowed or inhaled and can cause serious eye irritation.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[11] Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] The compound is sensitive to strong oxidizing agents.[3]

Conclusion

cis-2-Methylcyclopentanol is a fundamentally important chiral building block with well-defined chemical and physical properties. Its stereospecific nature and the reactivity of its hydroxyl group make it a versatile tool for organic chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of complex molecules, particularly in the fields of drug discovery and fragrance development.

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